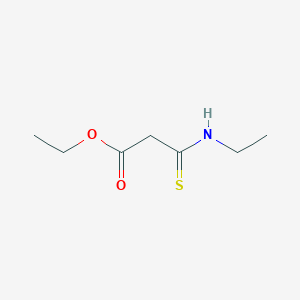
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester is an organic compound with a complex structure that includes both ester and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding propanoic acid and ethanol.
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Hydrolysis: Propanoic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Thiol derivatives and other reduced forms.
Scientific Research Applications
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The thioxo group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-ethoxy-, ethyl ester
- Propanoic acid, 3-phenoxy-, methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Uniqueness
Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester is unique due to the presence of both ethylamino and thioxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
56409-15-5 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
ethyl 3-(ethylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C7H13NO2S/c1-3-8-6(11)5-7(9)10-4-2/h3-5H2,1-2H3,(H,8,11) |
InChI Key |
CNYYCQCNCGLEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















